molecular formula C48H38N2Si B3044273 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) CAS No. 205327-13-5

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)

Cat. No.: B3044273
CAS No.: 205327-13-5
M. Wt: 670.9 g/mol
InChI Key: OOIDMENPSANKCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diphenylbis[4-(diphenylamino)phenyl]silane, also known as 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) or DPPS, is primarily used in photo-electronic devices . It serves as an electron transport layer (ETL) and hole-blocking layer (HBL) material . The primary targets of DPPS are the electron and hole transport pathways in these devices.

Mode of Action

DPPS has two pyridyl groups attached to the tetra-phenylsilane, making it electron-deficient . It is considered a weak electron-transporting material with a wide bandgap (Eg = 4.0 eV) . Due to its deep HOMO energy level, DPPS is also used as a hole-blocking layer material in photo-electronic devices . This means it prevents the flow of holes (positive charges) while facilitating the flow of electrons (negative charges).

Pharmacokinetics

For instance, DPPS is insoluble , which is beneficial for its role as a stable layer in electronic devices.

Result of Action

The action of DPPS in photo-electronic devices results in improved device performance. By serving as an electron transport and hole-blocking layer, DPPS enhances the efficiency of electron flow and prevents the flow of holes. This leads to increased luminance and power efficiency in devices like Organic Light Emitting Diodes (OLEDs) .

Action Environment

The action of DPPS can be influenced by environmental factors. For instance, it should be stored and handled in conditions that avoid heat and moisture to maintain its stability and activity . Additionally, adequate ventilation is necessary during its handling to avoid the inhalation of DPPS dust or vapor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) typically involves the reaction of diphenylsilane with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves high-purity sublimation techniques to obtain ultra-pure-grade chemicals. Sublimation is a process where the compound transitions from a solid to a gas without passing through a liquid phase, ensuring high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) is unique due to its high triplet energy and electron-rich nature, making it particularly effective as a hole transport material in blue PHOLEDs. Its ability to form exciplexes with electron-accepting materials further enhances its versatility and efficiency in organic electronic applications .

Properties

IUPAC Name

4-[diphenyl-[4-(N-phenylanilino)phenyl]silyl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N2Si/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)43-31-35-47(36-32-43)51(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDMENPSANKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633594
Record name N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205327-13-5
Record name N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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